2-Bromo-4-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-isopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and an isopropyl group at the fourth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropylbenzaldehyde typically involves the bromination of 4-isopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dichloromethane and temperature control to manage the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: NaBH₄ in methanol or ethanol at room temperature.
Substitution: NaOCH₃ in methanol under reflux conditions.
Major Products:
Oxidation: 2-Bromo-4-isopropylbenzoic acid.
Reduction: 2-Bromo-4-isopropylbenzyl alcohol.
Substitution: 2-Methoxy-4-isopropylbenzaldehyde (when using NaOCH₃).
Scientific Research Applications
2-Bromo-4-isopropylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropylbenzaldehyde largely depends on its functional groups. The aldehyde group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-methylbenzaldehyde
- 2-Bromo-4-ethylbenzaldehyde
Comparison: 2-Bromo-4-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes. For example, the isopropyl group can enhance the compound’s stability and reduce the likelihood of side reactions compared to smaller substituents like methyl or ethyl groups .
Properties
IUPAC Name |
2-bromo-4-propan-2-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCJXMPNYVBSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.